molecular formula C23H20F2N4OS B3818745 3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide

3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide

Cat. No.: B3818745
M. Wt: 438.5 g/mol
InChI Key: NLPPEOVUTQFKHM-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. The thiazole is a five-membered ring containing nitrogen and sulfur atoms . It also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and a tetrahydro-1H-indazole ring, which is a nitrogen-containing heterocycle .


Molecular Structure Analysis

The benzothiazole and phenyl rings are aromatic, contributing to the compound’s stability. The presence of fluorine atoms can influence the compound’s reactivity due to their high electronegativity. The tetrahydro-1H-indazole ring contains a nitrogen atom, which can act as a hydrogen bond donor, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzothiazole, difluorophenyl, and tetrahydro-1H-indazole groups. For instance, the benzothiazole could undergo electrophilic aromatic substitution, while the nitrogen in the indazole ring could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, particularly given the known activities of benzothiazoles .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4OS/c24-14-10-15(25)12-16(11-14)29-20-6-3-5-18(17(20)13-26-29)27-22(30)8-9-23-28-19-4-1-2-7-21(19)31-23/h1-2,4,7,10-13,18H,3,5-6,8-9H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPEOVUTQFKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC(=CC(=C3)F)F)NC(=O)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide

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